cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
Description
Significance of Pyrrolo[3,4-C]pyrrole (B14788784) Core Structures in Medicinal Chemistry and Organic Synthesis
The broader family of pyrrole (B145914) and its fused derivatives, including the pyrrolo[3,4-C]pyrrole core, is of immense importance in medicinal chemistry. nih.gov These structures are found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. rsc.orgscitechnol.com Marketed drugs containing the pyrrole ring system are used as antipsychotics, anticancer agents, and antibacterials, among others. rsc.org
The rigid bicyclic nature of the hexahydropyrrolo[3,4-c]pyrrole scaffold provides a defined orientation for appended functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets. This structural feature has been exploited in the development of novel therapeutics. For instance, the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been investigated as an isosteric replacement for piperazine (B1678402) rings in the design of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov
The synthesis of pyrrole and its derivatives is a well-established area of organic chemistry, with classic methods such as the Paal-Knorr, Hantzsch, and van Leusen pyrrole syntheses being continually refined and adapted. organic-chemistry.org These synthetic strategies allow chemists to create a diverse library of pyrrole-containing compounds for biological screening.
Historical Context of Research on cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole and Analogs
Research into pyrrole-containing compounds has a long history, driven by their presence in vital natural products like heme and chlorophyll. The exploration of saturated and fused pyrrole systems, such as the hexahydropyrrolo[3,4-c]pyrrole core, is a more recent development, spurred by the demand for novel scaffolds in drug discovery.
The development of synthetic routes to access these complex bicyclic structures has been a key focus. For example, new synthetic approaches to polyfunctional hexahydropyrrolo[3,4-b]pyrroles have been developed based on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. nih.gov
A closely related analog, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, where a tert-butoxycarbonyl (Boc) protecting group is attached to one of the nitrogen atoms, is a commercially available and widely used intermediate in pharmaceutical synthesis. chemicalbook.com It serves as a key building block in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, which are important in cancer therapy, as well as other bioactive compounds. chemicalbook.com The availability and utility of this analog have paved the way for the exploration of other substituted hexahydropyrrolo[3,4-c]pyrroles, including the methyl-substituted version.
Overview of Academic Research Trajectories and Potential Applications of this compound
Current academic and industrial research involving this compound primarily focuses on its incorporation into larger, more complex molecules with potential therapeutic applications. Its defined stereochemistry and the presence of a secondary amine make it a versatile synthon for creating diverse chemical libraries.
One notable application of this compound is in the synthesis of potent and selective Sirt6 activators. Sirt6 is an enzyme that has emerged as a promising therapeutic target for a variety of human diseases. In one study, this compound was used as a key building block to synthesize a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives that were identified as potent Sirt6 activators. nih.gov
The research trajectory for this compound and its analogs points towards their continued use as scaffolds in the design of selective modulators of various biological targets. The rigid framework of the hexahydropyrrolo[3,4-c]pyrrole core allows for the precise positioning of pharmacophoric groups, which can lead to improved potency and selectivity of drug candidates. Future research will likely focus on developing more efficient synthetic routes to this and related scaffolds and exploring their utility in targeting a wider range of proteins and enzymes implicated in disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQURLNGUWNDBIR-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514018 | |
| Record name | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172739-03-6 | |
| Record name | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cis 2 Methylhexahydropyrrolo 3,4 C Pyrrole and Its Stereoisomers
Conventional Organic Synthesis Approaches to the Pyrrolo[3,4-C]pyrrole (B14788784) System
Conventional methods for constructing the hexahydropyrrolo[3,4-C]pyrrole skeleton often involve sequential reactions to build the fused ring system, followed by functionalization to introduce the desired substituents.
Multi-step Reaction Pathways
Multi-step syntheses are a foundational approach to the pyrrolo[3,4-C]pyrrole core. A common strategy involves the initial formation of a suitable pyrrolidine (B122466) precursor, which is then elaborated to form the second fused ring. One prominent pathway is initiated by a [3+2] cycloaddition reaction. For instance, the condensation of an α-amino acid methyl ester with an aldehyde, such as 2-nitrobenzaldehyde, generates an ester-stabilized azomethine ylide. This intermediate can then react with a dipolarophile like maleimide (B117702) to form the hexahydropyrrolo[3,4-c]pyrrole ring system. rsc.org Subsequent reduction of functionalities, such as a nitro group, can then be performed. rsc.org
Another multi-step approach seen in the synthesis of related fused pyrrole (B145914) systems, like pyrrolo[3,4-c]quinolones, involves the cyclo-condensation of β-keto amides with substituted aminophenyl glyoxylic acids or through Pfitzinger-type reactions. nih.gov These established methodologies, while often requiring multiple purification steps, offer a reliable route to the core structure.
Cyclization and Functionalization Strategies
The key to forming the bicyclic system is the cyclization step. The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a powerful and widely used strategy for constructing the pyrrolidine rings of the hexahydropyrrolo[3,4-C]pyrrole core. The stereochemical outcome of this cycloaddition can often be controlled by the choice of starting materials and reaction conditions, providing a pathway to specific stereoisomers.
Functionalization of the pyrrolo[3,4-C]pyrrole system can be achieved in several ways. The desired substituents, such as the methyl group in cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole, can be introduced at various stages of the synthesis. For example, using a substituted maleimide in the initial cycloaddition or by alkylation of the secondary amine in the hexahydropyrrolo[3,4-C]pyrrole core. The nature of the starting materials, including the choice of amino acid and aldehyde, also dictates the final substitution pattern on the bicyclic product.
Advanced Synthetic Techniques for Enhanced Efficiency and Stereoselectivity
To overcome some of the limitations of conventional methods, such as long reaction times and the generation of waste, advanced synthetic techniques have been developed. These methods aim to improve efficiency, reduce environmental impact, and provide better control over stereochemistry.
One-Pot Synthesis Protocols for Pyrrolo[3,4-C]pyrrole Derivatives
One-pot syntheses offer a significant improvement in efficiency by combining multiple reaction steps into a single procedure, thereby avoiding the isolation and purification of intermediates. A notable example is the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones. This can be achieved through a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with an N-alkyl maleimide, followed by an in-situ oxidation with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemistryviews.org This approach provides a straightforward route to highly functionalized pyrrolo[3,4-c]pyrrole derivatives. chemistryviews.org Such one-pot methodologies represent a more atom-economical and time-saving approach to the synthesis of these bicyclic systems. beilstein-journals.orgnih.gov
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
| 1,3-Dipolar Cycloaddition/Oxidation | Ag(I) / DDQ | Efficient, broad substrate scope | chemistryviews.org |
| Dihydrofuran formation/reaction with amines | Rhodium(II) acetate | Straightforward, readily available precursors | beilstein-journals.orgnih.gov |
Green Chemistry Approaches (e.g., Subcritical Water Methods, Ionic Liquids)
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Ionic liquids (ILs) have emerged as promising green solvents and catalysts in the synthesis of pyrrole derivatives. publish.csiro.auconsensus.app For instance, the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrroles has been successfully carried out in ionic liquids like [BMIM][BF4]. researchgate.net This method has been shown to be more efficient, proceeding at lower temperatures (30°C) and in some cases with higher yields (81%) compared to conventional methods that require higher temperatures (105-110°C). researchgate.net The use of task-specific basic ionic liquids, such as butyl methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), in aqueous media further enhances the green credentials of these synthetic routes by allowing for catalyst recycling. nih.gov
| Ionic Liquid | Reactants | Conditions | Advantages | Reference |
| [BMIM][BF4] | Diethyl succinate, Benzonitrile | 30°C | Lower temperature, higher efficiency | researchgate.net |
| [bmim]OH | Acid chlorides, dialkyl acetylenedicarboxylates, amino acids | Aqueous media | Catalyst can be recycled | nih.gov |
Solid-Supported Synthesis Methodologies
Solid-phase synthesis offers a powerful tool for the rapid generation of libraries of compounds for biological screening. This methodology has been successfully applied to the synthesis of pyrrole analogues. An efficient strategy for the parallel synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues on Wang resin has been developed. acs.org This approach involves attaching a proline derivative to the resin, followed by oxidation to a resin-bound 4-oxo-prolinate which serves as the pyrrole precursor. acs.org Subsequent reactions with various amines and other reagents allow for the creation of a diverse library of trisubstituted pyrroles. acs.org Although not yet reported specifically for this compound, this solid-supported methodology demonstrates the potential for the high-throughput synthesis of a wide range of pyrrolo[3,4-C]pyrrole derivatives.
Stereoselective Synthesis of cis-Isomers for Targeted Research
The targeted synthesis of the cis-isomer of 2-Methylhexahydropyrrolo[3,4-c]pyrrole is crucial for specific applications in medicinal chemistry and materials science, where a defined three-dimensional structure is paramount for biological activity or material properties. Stereoselective synthetic routes are employed to control the relative orientation of the substituents on the bicyclic pyrrolidine core, preferentially forming the cis-diastereomer over the trans-isomer. The primary strategy for achieving this stereochemical control involves the catalytic hydrogenation of a suitable unsaturated precursor.
The foundational approach relies on the heterogeneous catalytic hydrogenation of a substituted dihydropyrrolo[3,4-c]pyrrole system. In this process, the planar, unsaturated precursor adsorbs onto the surface of a metal catalyst. The subsequent delivery of hydrogen atoms typically occurs from the less sterically hindered face of the molecule, leading to a syn-addition and the formation of the cis-product. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the diastereoselectivity of this reduction.
Rhodium-based catalysts, particularly rhodium on a carbon support (Rh/C) or alumina (B75360) (Rh/Al₂O₃), have demonstrated high efficacy in the stereoselective reduction of substituted pyrrole rings to yield cis-pyrrolidine derivatives. researchgate.netnih.gov For instance, the reduction of analogous substituted pyrroles has been shown to proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with a high degree of stereocontrol. researchgate.net The reaction is typically conducted under a pressurized hydrogen atmosphere in a polar solvent such as methanol (B129727) or ethanol. The directing effect of substituents on the precursor molecule can further influence the stereochemical outcome, guiding the approach of the substrate to the catalyst surface.
A plausible synthetic sequence for obtaining this compound would begin with an appropriate unsaturated precursor, such as 2-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyrrole. The stereoselective hydrogenation of this intermediate would then yield the desired saturated cis-bicyclic amine.
Detailed research findings indicate that for similar pyrrole systems, high conversions and excellent diastereomeric excess can be achieved. The selection of reaction parameters is critical for optimizing the yield of the desired cis-isomer.
| Catalyst | Solvent | Hydrogen Pressure (bar) | Temperature (°C) | Typical Diastereoselectivity (cis:trans) | Reference |
|---|---|---|---|---|---|
| 5% Rh/C | Methanol | 20-30 | 25-50 | >95:5 | researchgate.net |
| 5% Rh/Al₂O₃ | Acetic Acid | 3-10 | 25 | High (specific ratio dependent on substrate) | researchgate.net |
| Ruthenium on Carbon (Ru/C) | Methanol | 10-20 | 25-80 | High activity, selectivity varies | researchgate.net |
| Palladium on Carbon (Pd/C) | Ethanol/Solvent Mixtures | 6-10 | 80 | Selectivity can be improved by solvent choice | researchgate.net |
The mechanism of this stereoselection is attributed to the initial coordination of the pyrrole ring to the catalyst surface. The hydrogen atoms are then added from the same face of the ring system before the product desorbs, locking in the cis stereochemistry at the newly formed stereocenters. The presence of the N-methyl group and the fused ring structure of the precursor are key factors that create a facial bias, promoting hydrogen addition from the less hindered side and resulting in the formation of the thermodynamically stable cis-fused ring system.
Elucidation of Stereochemical Conformation in Cis 2 Methylhexahydropyrrolo 3,4 C Pyrrole
Advanced Spectroscopic Techniques for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. For cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is essential for unambiguous stereochemical assignment.
The key to confirming the "cis" fusion of the two rings lies in the analysis of through-space interactions, which can be observed using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would show correlations between protons that are in close proximity. For the cis-isomer, an NOE would be expected between the bridgehead protons. Furthermore, the spatial relationship between the N-methyl group and adjacent protons on the bicyclic frame can also be determined, providing further conformational details.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbon atoms in the bicyclic system are sensitive to their stereochemical environment. Theoretical calculations of ¹³C chemical shifts for both cis and trans isomers can be compared with experimental data to support the stereochemical assignment.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Key Moieties in this compound
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations for Stereochemical Assignment |
| N-CH₃ | Singlet | Aliphatic Region | NOE to adjacent ring protons |
| Bridgehead Protons (H-3a, H-6a) | Multiplets | Aliphatic Region | NOE between H-3a and H-6a confirms cis-fusion |
| Ring Protons | Multiplets | Aliphatic Region | Homonuclear (COSY) and heteronuclear (HSQC) correlations to assign proton and carbon signals |
Chiral Separation Methodologies for Pyrrolo[3,4-C]pyrrole (B14788784) Derivatives
Since this compound is a chiral molecule, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most effective techniques for this purpose. nih.gov
Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. For nitrogen-containing heterocyles, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful. nih.gov These phases can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that lead to enantiomeric recognition. The choice of mobile phase, typically a mixture of a hydrocarbon solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. selvita.com SFC commonly uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent such as methanol (B129727). For the separation of amines, polysaccharide-based and cyclodextrin-based CSPs are widely used in SFC. chromatographyonline.com The addition of additives to the mobile phase, such as amines or acids, can significantly improve peak shape and resolution.
Table 2: Common Chiral Stationary Phases for the Separation of Nitrogen-Containing Heterocycles
| Chiral Stationary Phase (CSP) Type | Common Selector | Typical Mobile Phase (HPLC) | Typical Mobile Phase (SFC) |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol | CO₂/Methanol |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Acetonitrile (B52724)/Water with buffer | CO₂/Methanol with additives |
| Crown Ether-based | Chiral crown ethers | Perchloric acid solution | CO₂/Methanol with acidic additives |
Conformational Analysis of the Bicyclic Ring System
The hexahydropyrrolo[3,4-c]pyrrole ring system is composed of two fused five-membered pyrrolidine (B122466) rings. In the cis-fused isomer, the bicyclic system is constrained, leading to a specific puckered conformation. The five-membered pyrrolidine ring is known to adopt envelope or twist conformations to relieve ring strain. nih.gov
Computational modeling, using methods such as density functional theory (DFT), can be employed to predict the lowest energy conformations of the molecule. These calculations can provide detailed information on bond angles, dihedral angles, and the relative energies of different conformers. The results of these computational studies can then be correlated with experimental data from NMR spectroscopy to build a comprehensive model of the molecule's three-dimensional structure. For instance, calculated proton-proton distances can be compared with the intensities of observed NOE signals to validate the predicted conformation. The introduction of a substituent on the pyrrolidine ring is known to influence the puckering of the ring, with bulky substituents often favoring a pseudoequatorial orientation to minimize steric strain. nih.gov
Derivatives and Structural Analogs of Cis 2 Methylhexahydropyrrolo 3,4 C Pyrrole
Design Principles for Modifying the Pyrrolo[3,4-C]pyrrole (B14788784) Scaffold
The modification of the pyrrolo[3,4-c]pyrrole scaffold is guided by several key design principles aimed at optimizing the pharmacological and pharmacokinetic properties of the resulting derivatives. These principles often focus on introducing substituents at specific positions of the bicyclic core to modulate factors such as receptor binding affinity, selectivity, metabolic stability, and solubility.
One fundamental design strategy involves the N-substitution of the pyrrolidine (B122466) rings. The secondary amine present in the hexahydropyrrolo[3,4-c]pyrrole core is a prime site for modification. Alkylation, acylation, or arylation at this position can significantly influence the molecule's interaction with biological targets. The choice of the substituent is critical; for instance, introducing bulky groups can enhance steric hindrance and potentially increase selectivity for a particular receptor subtype. Conversely, incorporating polar functional groups can improve aqueous solubility and bioavailability.
Finally, the concept of scaffold hopping or isosteric replacement is also applied. This involves replacing the pyrrolo[3,4-c]pyrrole core with other bicyclic systems that mimic its spatial arrangement of functional groups. This can lead to the discovery of novel chemical series with improved properties.
| Design Principle | Objective | Example Modification |
| N-Substitution | Modulate receptor binding, selectivity, solubility | Alkylation, acylation, arylation of the secondary amine |
| Carbon Framework Substitution | Fine-tune lipophilicity and molecular shape | Introduction of alkyl or functional groups on the pyrrolidine rings |
| Stereochemical Control | Maintain optimal geometry for biological activity | Synthesis of specific cis or trans isomers |
| Scaffold Hopping | Discover novel chemical series with improved properties | Replacement of the pyrrolo[3,4-c]pyrrole core with other bicyclic systems |
Synthesis of Substituted cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole Derivatives
The synthesis of substituted derivatives of this compound typically involves multi-step sequences starting from readily available precursors. A common strategy for constructing the hexahydropyrrolo[3,4-c]pyrrole core is through a [3+2] cycloaddition reaction.
One general approach involves the reaction of an azomethine ylide with a dipolarophile. For instance, the condensation of an α-amino acid ester with an aldehyde can generate an azomethine ylide, which can then react with a maleimide (B117702) derivative to form the bicyclic system. Subsequent reduction of the imide carbonyls and other functional groups can yield the saturated hexahydropyrrolo[3,4-c]pyrrole scaffold.
To introduce the cis-2-methyl substitution, one could start with N-methylated amino acids or introduce the methyl group at a later stage through reductive amination of the unsubstituted scaffold. The stereochemistry of the final product is often controlled by the choice of starting materials and reaction conditions, with stereoselective reductions being a key step.
Further derivatization can be achieved by reacting the secondary amine of the this compound core with various electrophiles. For example, reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides can introduce a wide range of substituents at the N-5 position.
Illustrative Synthetic Scheme:
A plausible, though not explicitly documented for this specific compound, synthetic route could involve:
Formation of an N-methylated azomethine ylide precursor: This could be derived from sarcosine (B1681465) (N-methylglycine).
[3+2] Cycloaddition: Reaction of the azomethine ylide with a suitable dipolarophile, such as maleimide, to form the pyrrolo[3,4-c]pyrrole-dione core.
Reduction: A complete reduction of the dione (B5365651) functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the hexahydropyrrolo[3,4-c]pyrrole skeleton. The stereochemical outcome of this reduction would be crucial for obtaining the cis isomer.
Derivatization (optional): The resulting secondary amine at the N-5 position could be further functionalized as described above.
Comparative Analysis of Related Octahydropyrrolo and Hexahydropyrrolo Structures
The hexahydropyrrolo scaffold, being fully saturated, provides a more flexible yet defined three-dimensional structure compared to partially unsaturated analogs. The octahydropyrrolo core, as seen in the comparators, implies a similar bicyclic system. The key distinctions arise from the specific substitution patterns.
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: The presence of an ethyl group at the 2-position instead of a methyl group increases the lipophilicity and steric bulk. The additional methyl group at the 3a-bridgehead position would significantly alter the conformation of the bicyclic system, potentially leading to different receptor interactions compared to the unsubstituted bridgehead in this compound.
2-Propyloctahydropyrrolo[3,4-c]pyrrole: The substitution of the N-methyl group with a propyl group further increases the lipophilicity. This change can affect properties such as membrane permeability and metabolic stability. The longer alkyl chain might also allow for additional hydrophobic interactions with a biological target.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Features |
| This compound | C₈H₁₆N₂ | 140.23 | ~0.5 | cis-fused rings, N-methyl group |
| 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole | C₁₀H₂₀N₂ | 168.28 | ~1.5 | N-ethyl group, bridgehead methyl group |
| 2-Propyloctahydropyrrolo[3,4-c]pyrrole | C₁₀H₂₀N₂ | 168.28 | ~1.8 | N-propyl group |
Biological Activities and Pharmacological Potential of Cis 2 Methylhexahydropyrrolo 3,4 C Pyrrole Derivatives
Neuroprotective Efficacy and Associated Research
Derivatives of the pyrrole (B145914) structure have been investigated for their potential to protect nerve cells from damage. One study highlighted that pyrrolylcarnosine demonstrates significant antioxidant activity. This compound showed a neuroprotective effect against oxidative stress induced by the neurotoxin AAPH, increasing the viability of differentiated human neuroblastoma SH-SY5Y cells and protecting them from cell death. mdpi.com These findings suggest that the pyrrole scaffold could be a promising basis for developing new therapeutic agents for neurodegenerative conditions. mdpi.com
Another area of research has focused on the unique anti-inflammatory and antioxidant features of pyrrole derivatives, which has prompted the development of novel cardioprotective and neuroprotective compounds. researchgate.net The ability of these compounds to combat oxidative stress is a key factor in their potential neuroprotective effects.
Antiviral Properties and Investigations of Related Compounds
The pyrrolo[3,4-c]pyridine scaffold, a related structure, has been a focal point in the development of new antiviral agents. nih.gov Researchers have developed a series of HIV-1 integrase inhibitors containing this scaffold. nih.gov The biological data from these studies suggest that the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold could be utilized to create compounds that are effective against resistant strains of HIV-1, indicating a real potential in the treatment of AIDS. nih.gov
Furthermore, nucleosides based on pyrrolo[2,1-f] nih.govresearchgate.netbohrium.comtriazines have demonstrated antiviral activity against a range of RNA viruses, including hepatitis C, Ebola, measles, mumps, and human immunodeficiency virus (HIV). researchgate.net Specifically, certain 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) at noncytotoxic concentrations. nih.gov One compound, in particular, was found to be at least 10-fold more potent than acyclovir. nih.gov
Antitumor and Cytotoxic Activity Studies of Pyrrolo[3,4-C]pyrrole (B14788784) Derivatives
The pyrrole scaffold is a prominent feature in many compounds with anticancer properties. researchgate.net Pyrrole and its fused derivatives have generated significant interest in medicinal chemistry as valuable structures for developing new drugs with biological activity, including anticancer compounds. mdpi.com
One study reported on a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives as potential anticancer agents. These compounds were found to be potent inhibitors of tubulin polymerization and cancer cell growth. acs.org Another study detailed the synthesis of new pyrrole derivatives and their evaluation for cytotoxicity. Several of the synthesized compounds demonstrated dose- and time-dependent cytotoxic activity against various tumor cell lines, with the highest antitumor properties observed against LoVo colon cells. nih.gov
Research into pyrrolo[3,4-c]pyridine derivatives has also shown promise in this area. One synthesized compound exhibited moderate cytotoxicity against ovarian cancer cells with limited toxicity toward breast cancer and healthy cardiac cell lines. nih.gov
| Derivative Class | Cancer Cell Line | Observed Activity | Reference |
| 3-aroyl-1-arylpyrrole (ARAP) | Medulloblastoma D283 | Inhibition of cell growth at nanomolar concentrations. | acs.org |
| Pyrrole derivatives | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Dose- and time-dependent cytotoxic activity. | nih.gov |
| Pyrrolo[3,4-c]pyridine derivative | Ovarian and breast cancer cells | Moderate cytotoxicity against ovarian cancer cells. | nih.gov |
Anti-inflammatory Effects and Immunomodulation Research
Pyrrole derivatives are of significant interest in the development of anti-inflammatory drugs. nih.gov The pyrrolo[3,4-c]pyridine scaffold has been shown to possess properties that could be beneficial in treating diseases of the immune system. nih.gov
Some N-substituted 3,4-pyrroledicarboximides have demonstrated inhibitory activity against both COX-1 and COX-2 cyclooxygenase isoforms, indicating their potential as anti-inflammatory agents. researchgate.net In vivo testing of certain pyrrolo[3,4-c]pyrroles revealed significant anti-inflammatory activity, in some cases surpassing the efficacy of the standard drug, diclofenac. researchgate.net A docking study of active synthesized molecules confirmed the biological results and revealed a new binding pose in the COX-2 binding site. nih.gov
| Compound Type | Target | Effect | Reference |
| N-substituted 3,4-pyrroledicarboximides | COX-1 and COX-2 | Inhibitory activity | researchgate.net |
| Pyrrolo[3,4-c]pyrroles | In vivo inflammation model | Significant anti-inflammatory activity | researchgate.net |
| Fused pyrroles (pyrrolopyridines) | COX-2 binding site | Predicted new binding pose | nih.gov |
Research into Other Potential Therapeutic Applications (e.g., SARS-CoV-2 Suppression)
In the context of the COVID-19 pandemic, researchers have explored the potential of pyrrole-based compounds as antiviral agents against SARS-CoV-2. The main viral protease (Mpro) of the virus has been a key target for the development of new therapies. bohrium.com
A series of pyrrolo[3,2-c]pyrroles were designed, synthesized, and studied for their potential to inhibit the SARS-CoV-2 main protease. bohrium.comnih.gov Molecular docking studies of these compounds showed a promising binding affinity towards the Mpro protein. bohrium.comnih.gov Further computational analysis, including molecular dynamics simulations, supported these findings. bohrium.comnih.gov The synthesized compounds were also predicted to have good oral bioavailability and a non-toxic nature, suggesting they could be viable candidates for further development as anti-viral agents against SARS-CoV-2. bohrium.comnih.govresearchgate.net
Another study focused on a series of peptidomimetic aldehydes, with one pyrrole-containing compound displaying significant inhibitory activity towards the main protease of SARS-CoV-2 and reducing its replication in Vero E6 cells. nih.gov
| Compound Series | Target | Key Findings | Reference |
| Pyrrolo[3,2-c]pyrroles | SARS-CoV-2 Mpro | Promising binding affinity in molecular docking and simulations. | bohrium.comnih.gov |
| Peptidomimetic aldehyde (with pyrrole) | SARS-CoV-2 3CLpro | Significant inhibitory activity and reduction of viral replication. | nih.gov |
Evaluation of On-Target Effects and Biological Target Validation
The discovery of novel synthetic compounds with drug-like properties is an ongoing effort in medicinal chemistry, with a focus on identifying specific biological targets. nih.gov For pyrrole and its hetero-fused derivatives, research between 2015 and 2019 has increasingly identified specific targets responsible for their anticancer, antimicrobial, and antiviral activities. nih.gov
In the context of anti-inflammatory action, certain pyrrolo[3,4-c]pyrroles have been studied through in silico docking against COX-2 bound to diclofenac, providing a validated model for their mechanism of action. researchgate.net For antitumor applications, some pyrrolo-fused heterocyclic compounds have been shown to exhibit their activity by binding to the colchicine (B1669291) site of tubulin, a well-known target for cancer therapy. mdpi.com
The validation of these biological targets is crucial for the rational design and optimization of new, more potent, and selective therapeutic agents based on the pyrrolo[3,4-c]pyrrole scaffold.
Mechanism of Action Studies and Molecular Interactions
Identification of Key Biological Targets (e.g., Enzymes, Receptors, Sirtuins)
The core structure of octahydropyrrolo[3,4-c]pyrrole (B1259266) has been identified as a valuable scaffold for targeting specific G protein-coupled receptors (GPCRs). Notably, this scaffold was chosen as an isosteric replacement for a piperazine (B1678402) ring in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov The mGlu1 receptor is a key player in the mammalian central nervous system (CNS). nih.gov
Furthermore, the specific compound, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole, has been utilized as a crucial chemical intermediate in the synthesis of novel, potent, and selective activators of Sirtuin 6 (SIRT6). nih.gov SIRT6 is a member of the sirtuin family of NAD+-dependent deacetylases, which are epigenetic enzymes that regulate a wide array of biological processes. nih.govnih.gov While the compound itself is a building block, its incorporation into the final molecular structure is integral to achieving the desired interaction with SIRT6. nih.gov
Elucidation of Molecular Pathways and Cellular Responses
The biological targets modulated by derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold are involved in significant molecular pathways.
mGlu1 Receptor Pathway : As a negative allosteric modulator, the octahydropyrrolo[3,4-c]pyrrole series of compounds can decrease the response of the mGlu1 receptor to its endogenous ligand, glutamate. nih.gov The mGlu1 receptor is involved in modulating excitatory neurotransmission throughout the CNS. nih.gov
SIRT6-Mediated Pathways : SIRT6 activators, synthesized using this compound, influence pathways related to inflammation, viral infection, and cancer. nih.gov SIRT6 has been shown to play an antiviral role and can inhibit the production of pro-inflammatory cytokines and chemokines. nih.gov Pharmacological activation of SIRT6 is considered a promising therapeutic strategy for these conditions. nih.gov
Binding Affinity Determinations and Interaction Profiles with Biological Targets
Structure-activity relationship (SAR) studies have been conducted on the octahydropyrrolo[3,4-c]pyrrole scaffold to optimize its interaction with the mGlu1 receptor. Direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole group in a known modulator resulted in a compound with more than sevenfold greater potency against human mGlu1. nih.gov Further modifications to the amide groups attached to this core structure were explored to refine potency and drug-like properties. nih.gov
In the context of SIRT6 activation, while the binding profile of this compound itself has not been detailed, the final pyrrolo[1,2-a]quinoxaline-based derivatives have been subjects of molecular docking studies. These studies suggest that the side chain, which incorporates the pyrrolopyrrole moiety, extends into a specific binding pocket on the SIRT6 enzyme. For instance, the protonated nitrogen on the side chain of one potent activator was predicted to form π-cation interactions with Tryptophan 188 (Trp188), stabilizing the compound within the binding site. nih.gov
Enzymatic Activity Modulation (e.g., Sirt6 Activation Research)
The primary application of this compound in recent pharmacological research has been in the generation of SIRT6 activators. nih.gov A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were synthesized and found to be potent and selective activators of this enzyme. nih.gov The on-target effect of these compounds was validated through SIRT6-knockdown experiments. nih.gov These activators have demonstrated the ability to suppress the production of pro-inflammatory cytokines/chemokines induced by lipopolysaccharide (LPS) and to inhibit SARS-CoV-2 infection in cellular models. nih.gov One of the synthesized compounds also showed significant inhibition of cancer cell colony formation. nih.gov
The broader class of octahydropyrrolo[3,4-c]pyrrole compounds has been shown to achieve negative allosteric modulation of the mGlu1 receptor, demonstrating the versatility of this chemical scaffold in modulating the activity of distinct biological targets. nih.gov
Data Tables
Table 1: Biological Targets and Modulatory Effects
| Compound/Scaffold | Biological Target | Type of Modulation | Therapeutic Area of Interest |
|---|---|---|---|
| Octahydropyrrolo[3,4-c]pyrrole Derivatives | Metabotropic Glutamate Receptor 1 (mGlu1) | Negative Allosteric Modulator nih.gov | Central Nervous System (CNS) Disorders nih.gov |
Table 2: Investigated Derivatives and Their Potency
| Derivative Class | Lead Compound Example | Target | Potency (IC50 / EC50) |
|---|---|---|---|
| Octahydropyrrolo[3,4-c]pyrroles | Compound 8 (piperazine replacement) | h-mGlu1 | IC50 = 36 nM nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity and selectivity of compounds incorporating the cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole nucleus are profoundly influenced by the nature and position of various substituents. A key area of exploration has been the development of ligands for nAChRs, with a particular focus on achieving selectivity between different subtypes, such as the α4β2 and α7 receptors.
A seminal study on a series of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles revealed that simple substitution patterns on the pyrrolo[3,4-c]pyrrole (B14788784) core could effectively switch subtype selectivity. nih.gov For instance, the introduction of a methyl group at the 2-position of the hexahydropyrrolo[3,4-c]pyrrole ring is a common feature in potent α7 nAChR agonists.
Further modifications on the aromatic ring attached to the scaffold have also been systematically investigated. For example, in the development of α7 nAChR agonists, the substitution on a pyridazine ring attached to the core scaffold was found to be critical for potency. The compound A-582941, which features a 6-phenylpyridazin-3-yl moiety attached to the 2-methylhexahydropyrrolo[3,4-c]pyrrole core, demonstrates high affinity for the α7 nAChR.
| Compound | Core Scaffold | Substituent at N-5 | Target | Affinity (Ki or IC50) |
|---|---|---|---|---|
| A-844606 | This compound | Xanthen-9-one | α7 nAChR | 11 nM |
| A-582941 | This compound | 6-Phenylpyridazin-3-yl | α7 nAChR | 10.8 nM |
Influence of Stereochemistry on Pharmacological Potency and Selectivity
The stereochemistry of the hexahydropyrrolo[3,4-c]pyrrole core is a critical determinant of pharmacological activity. The cis-fusion of the two pyrrolidine (B122466) rings creates a distinct three-dimensional shape that dictates how the molecule interacts with the binding site of its biological target.
While a comprehensive comparative study of cis and trans isomers of 2-methylhexahydropyrrolo[3,4-c]pyrrole derivatives is not extensively documented in publicly available literature, the prevalence of the cis isomer in potent, selective ligands strongly suggests its stereochemical advantage for fitting into the target binding pocket. The rigid, V-shaped conformation of the cis scaffold likely presents the substituents in an optimal orientation for high-affinity binding.
The importance of stereochemistry is a well-established principle in medicinal chemistry, where different enantiomers or diastereomers of a chiral drug can exhibit vastly different potency, selectivity, and even pharmacological effects. In the context of the this compound scaffold, maintaining the cis configuration appears to be a crucial element for preserving the desired biological activity, particularly for α7 nAChR agonism.
Rational Design Strategies Based on SAR Insights for this compound Derivatives
The SAR data gleaned from derivatives of this compound have been instrumental in the rational design of new chemical entities with enhanced properties. A key strategy involves leveraging the understanding of how different substituents influence target affinity and selectivity.
For example, the observation that specific substitutions on the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold can modulate selectivity between α4β2 and α7 nAChRs provides a clear roadmap for designing subtype-selective ligands. nih.gov Medicinal chemists can systematically modify the core and its appendages to fine-tune the interaction with the desired receptor subtype while minimizing off-target effects.
The design of A-582941 and A-844606 exemplifies this rational approach. Both compounds feature the this compound core, which serves as a potent and selective α7 nAChR agonist scaffold. The large aromatic systems attached to this core are designed to occupy specific regions of the α7 nAChR binding site, thereby enhancing affinity and selectivity.
| Design Strategy | Structural Modification | Intended Outcome | Example Compound |
|---|---|---|---|
| Enhance α7 nAChR Affinity | Introduction of a large, planar aromatic system at N-5 | Increased binding interactions within the receptor pocket | A-844606 (Xanthen-9-one substituent) |
| Modulate Subtype Selectivity | Varying substituents on the core and attached aromatic rings | Shift binding preference between nAChR subtypes | Derivatives of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole |
Optimizing Pharmacological Profiles through Structural Modification
For instance, the lipophilicity of a compound, which influences its solubility, permeability, and metabolic stability, can be fine-tuned by altering the substituents. In a series of octahydropyrrolo[3,4-c]pyrrole-based negative allosteric modulators of mGlu1, reducing lipophilicity was identified as a successful strategy to mitigate the inhibition of cytochrome P450 enzymes, which are key drug-metabolizing enzymes. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole Derivatives with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method has been extensively applied to derivatives of the hexahydropyrrolo[3,4-c]pyrrole scaffold to explore their potential as inhibitors for a variety of biological targets, including kinases and enzymes involved in inflammation.
Studies have shown that this scaffold can effectively replace other cyclic structures, such as piperazine (B1678402), leading to improved potency. For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), replacing a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole (B1259266) group resulted in a derivative that was over seven times more potent. nih.gov
Derivatives have also been designed and docked into the active sites of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), enzymes crucial to the inflammatory pathway. nih.govmdpi.com Docking studies of certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives revealed interactions with key residues in the COX-2 active site. For example, one derivative was predicted to bind within the COX-2 active site, stabilized by hydrophobic interactions and a π–sulfur contact. mdpi.com Similarly, molecular docking of these compounds into the LOX active site has helped to understand their potential as dual COX/LOX inhibitors. nih.gov
Kinases are another major class of targets for this scaffold. The pyrrolo[2,3-d]pyrimidine nucleus, an analogue, is a well-known kinase inhibitor scaffold, and its derivatives have been the subject of numerous docking studies against targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govnih.govrjeid.commdpi.com Docking simulations of pyrrolo[3,2-d]pyrimidine derivatives into the ATP-binding site of the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, helped to determine the bioactive conformation necessary for inhibition. nih.govmdpi.com These studies provide a rational basis for the observed structure-activity relationships (SAR) and guide further optimization. rjeid.com
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Octahydropyrrolo[3,4-c]pyrroles | Metabotropic Glutamate Receptor 1 (mGlu1) | Scaffold identified as a potent isosteric replacement for piperazine. | nih.gov |
| Pyrrolo[3,4-c]pyrrole-diones | Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (LOX) | Predicted binding modes identified key interactions within the enzyme active sites, supporting dual inhibitory potential. | nih.gov |
| Mannich Base Derivatives | Cyclooxygenase-2 (COX-2) | Phenyl-pyrrolo[3,4-c]pyrrole moiety stabilized by hydrophobic contacts; sulfonylpiperazine moiety interacts via π–sulfur contact. | mdpi.com |
| Fused 1H-Pyrroles and Pyrrolopyrimidines | EGFR / CDK2 | Docking studies augmented antiproliferative activity data, elucidating binding modes in kinase active sites. | nih.govresearchgate.net |
| Pyrrolo[3,2-d]pyrimidines | Kinase Insert Domain Receptor (KDR/VEGFR-2) | Explored the bioactive conformation in the inactive DFG-out conformation of the kinase. | nih.govmdpi.com |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time. MD simulations are crucial for validating docking results and providing deeper insights into the conformational changes of both the ligand and the protein upon binding. semanticscholar.org
For pyrrole-fused heterocyclic compounds designed as tubulin inhibitors, MD simulations have been instrumental. semanticscholar.org These studies revealed that some of the interactions initially predicted by docking were not stable throughout the simulation, highlighting the importance of MD as a validation tool for docking poses. The simulations help to refine the understanding of how these molecules interact with their targets, which is essential for guiding subsequent scaffold optimization and drug design. semanticscholar.org In the context of developing inhibitors for targets like the COX-2 enzyme, MD simulations have been used to confirm the stability of the docked conformation and analyze the persistence of key interactions, thereby strengthening the rationale for the design of potent inhibitors. easychair.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in electronic interactions.
For novel therapeutic agents, DFT studies can help in understanding the intrinsic electronic characteristics that contribute to their binding affinity and mechanism of action. mdpi.com By analyzing the distribution of electron density and molecular electrostatic potential, researchers can identify regions of the molecule that are likely to be involved in hydrogen bonding or other electrostatic interactions with the target protein. While specific quantum chemical studies on this compound were not prominently found, this methodology is a standard computational tool applied to novel heterocyclic scaffolds to rationalize their chemical behavior and guide derivatization.
In Silico Screening and Virtual Library Design
The rigid structure of the this compound scaffold makes it an excellent foundation for the design of virtual libraries. In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of binding to a specific biological target. mdpi.com
Role of Cis 2 Methylhexahydropyrrolo 3,4 C Pyrrole As a Synthetic Building Block in Drug Discovery
Incorporation into Complex Heterocyclic Systems (e.g., Pyrrolo[1,2-a]quinoxaline-based Derivatives)
The cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole core serves as a key intermediate for the construction of more elaborate, polycyclic molecules with significant biological activity. A prominent example is its use in the synthesis of pyrrolo[1,2-a]quinoxaline-based derivatives, a class of compounds recognized for a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. unisi.itresearchgate.netnih.gov
The synthesis often involves a multi-step sequence where the bicyclic pyrrole (B145914) acts as a nucleophile. For instance, in the creation of novel Sirt6 activators, this compound is reacted with a precursor like 2-chloronicotinaldehyde, followed by condensation with 2-(1H-pyrrol-1-yl)aniline. nih.gov This sequence leads to the formation of a complex molecule, 4-(2-((3aR,6aS)-5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline. nih.gov The pyrrolo[1,2-a]quinoxaline (B1220188) system itself is a valuable scaffold in medicinal chemistry, with various derivatives showing potential as serotonin (B10506) receptor agonists and central dopamine (B1211576) antagonists. semanticscholar.org The incorporation of the this compound moiety introduces a specific three-dimensional, rigid element that can influence the compound's interaction with biological targets.
Table 1: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
| Starting Materials | Key Reaction Type | Resulting Complex Heterocycle | Ref. |
|---|---|---|---|
| This compound, 2-chloronicotinaldehyde, 2-(1H-pyrrol-1-yl)aniline | Nucleophilic aromatic substitution followed by Pictet-Spengler condensation | 4-(2-((3aR,6aS)-5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | nih.gov |
Scaffold Diversity in Medicinal Chemistry Libraries
The inclusion of the this compound scaffold significantly enhances the structural diversity of medicinal chemistry libraries. Modern drug discovery relies on screening large collections of compounds to identify "hits" against biological targets. The quality of these libraries is determined not just by the number of compounds, but also by their structural and stereochemical complexity.
Saturated heterocyclic scaffolds like pyrrolidine (B122466) and its fused derivatives are highly sought after because they introduce three-dimensionality (3D), a key feature for improving selectivity and physicochemical properties. researchgate.netnih.gov The non-planar, rigid nature of the this compound core provides a distinct spatial arrangement of functional groups compared to flat, aromatic systems. nih.gov This "U-shaped" conformation can be beneficial for binding to specific protein targets. nih.gov
Key contributions of this scaffold to library diversity include:
Increased 3D Coverage: The sp³-hybridized carbons of the bicyclic system allow for efficient exploration of three-dimensional pharmacophore space. researchgate.net
Stereochemical Complexity: The cis-fusion of the rings creates defined stereocenters, allowing for the synthesis of stereoisomerically pure compounds, which is crucial as different stereoisomers can have vastly different biological profiles. nih.gov
Rigid Framework: The rigid structure reduces the conformational flexibility of molecules it is incorporated into. This can lead to higher binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding.
Novel Chemical Space: As a non-classical building block, it provides access to novel areas of chemical space, increasing the chances of finding hits for challenging targets like protein-protein interactions.
Lead Optimization Strategies Utilizing the Pyrrolo[3,4-C]pyrrole (B14788784) Core
Once a "hit" compound containing the this compound core is identified, medicinal chemists employ various strategies to optimize it into a "lead" compound and ultimately a drug candidate. danaher.comnih.gov The goal of lead optimization is to enhance efficacy, improve selectivity, and refine pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.net
The pyrrolo[3,4-c]pyrrole scaffold offers several handles for chemical modification:
Modification of the N-Methyl Group: The methyl group on the secondary amine can be replaced with other alkyl or aryl groups to probe steric and electronic interactions within the target's binding pocket. This can also influence the compound's basicity and metabolic stability.
Functionalization of the Second Nitrogen: The other nitrogen atom in the bicyclic system can be functionalized, for example, by acylation or alkylation, to introduce new pharmacophoric elements or to modulate properties like solubility and cell permeability.
Isosteric Replacement: Parts of the scaffold or its substituents can be replaced with isosteres (groups with similar physical or chemical properties) to fine-tune binding interactions. nih.govresearchgate.net For instance, replacing a carbon atom with a different heteroatom could alter hydrogen bonding capabilities.
Structural Simplification or Rigidification: Depending on the structure-activity relationship (SAR) data, the core might be simplified to remove non-essential functional groups or further rigidified by adding constraints to lock in a bioactive conformation. researchgate.net
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can guide these optimization efforts, predicting how modifications to the pyrrolo[3,4-c]pyrrole core will affect target binding and ADMET properties. danaher.com
Table 2: Potential Lead Optimization Modifications
| Modification Site | Strategy | Potential Outcome |
|---|---|---|
| N-Methyl Group | Substitution with different alkyl/aryl groups | Improved potency, altered metabolic stability |
| Unsubstituted Nitrogen | Acylation, Sulfonylation, Alkylation | Introduce new binding interactions, modulate solubility |
| Carbon Skeleton | Introduction of substituents | Probe steric limits of binding pocket, improve selectivity |
Design and Synthesis of Prodrugs and Bioprecursors based on the Scaffold
The this compound scaffold is also amenable to the design of prodrugs and bioprecursors. researchgate.net This strategy is employed when a pharmacologically active compound has suboptimal properties, such as poor solubility, low membrane permeability, or rapid metabolism, which limit its utility as a drug.
A prodrug is a bioreversible derivative that undergoes enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.net
Carrier Prodrugs: The secondary amine within the this compound core is an ideal attachment point for a "promoieity" or "carrier." For example, attaching a lipophilic group could enhance passage across cell membranes, while attaching a polar group like a phosphate (B84403) could increase aqueous solubility for intravenous formulation. These linkages are designed to be cleaved by enzymes (e.g., esterases, amidases) at the target site. researchgate.net
Bioprecursors: A bioprecursor is a compound that is modified by metabolic enzymes to yield the active drug. researchgate.net In this case, a derivative of the this compound-containing molecule could be designed to be a substrate for a specific enzyme (e.g., a cytochrome P450 enzyme). The metabolic reaction, such as N-demethylation, would then generate the active pharmacological agent. This approach can be used to achieve targeted drug delivery or to control the rate of drug release.
The design of such derivatives requires a thorough understanding of drug metabolism and the enzymatic processes that can be exploited to release the active compound in a controlled manner.
Advanced Analytical Techniques in Research on Cis 2 Methylhexahydropyrrolo 3,4 C Pyrrole
Mass Spectrometry (MS) for Identification and Metabolic Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated exact mass for the protonated molecule [C₇H₁₄N₂ + H]⁺ is 127.1230, which can be measured with high accuracy by HRMS.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation pattern in the mass spectrum serves as a molecular fingerprint. Plausible fragmentation pathways for this compound would include the loss of the N-methyl group (a loss of 15 Da) and cleavage of the bicyclic ring system, leading to characteristic daughter ions.
In the context of drug development, MS, particularly when coupled with liquid chromatography (LC-MS), is indispensable for metabolic profiling. nih.gov These studies investigate how the compound is transformed by metabolic processes in the body. For this compound, potential metabolic pathways could include:
N-demethylation: Removal of the methyl group to yield the parent compound, cis-hexahydropyrrolo[3,4-c]pyrrole.
Hydroxylation: Addition of a hydroxyl (-OH) group to the bicyclic ring system.
Phase II Conjugation: The primary amine of the demethylated metabolite could undergo conjugation with molecules like glucuronic acid to increase water solubility and facilitate excretion. jfda-online.com
Identifying these metabolites is crucial for understanding the compound's pharmacokinetic and pharmacodynamic profile.
Table 2: Expected Mass Spectrometry Data for this compound and a Potential Metabolite
| Species | Formula | Expected Exact Mass [M+H]⁺ (m/z) |
| This compound (Parent) | C₇H₁₅N₂⁺ | 127.1230 |
| N-demethylated Metabolite | C₆H₁₃N₂⁺ | 113.1073 |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is commonly developed for molecules like this compound. pensoft.net
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid to improve peak shape. researchgate.net Since the target molecule lacks a strong chromophore, detection can be challenging with a standard UV-Vis detector. In such cases, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or coupling the HPLC system to a mass spectrometer (LC-MS) would be employed for sensitive detection and quantification. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
While the cis-isomer of hexahydropyrrolo[3,4-c]pyrrole is a meso compound and therefore achiral, many of its derivatives or synthetic precursors can be chiral. If a synthesis produces a racemic mixture of such a derivative, chiral HPLC is required to separate the enantiomers. nih.gov This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times, resulting in two separate peaks. sigmaaldrich.com This separation is critical in pharmaceutical research as enantiomers often exhibit different biological activities.
Table 3: Representative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) |
| Column Temperature | 30 °C |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR can provide strong evidence for the relative stereochemistry, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov
This technique requires growing a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. From this map, the precise position of every atom can be determined, providing accurate bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would unequivocally confirm the cis configuration of the fused rings. It would provide a solid-state picture of the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, that occur in the crystal lattice. If the compound itself is difficult to crystallize, forming a salt with an appropriate counter-ion (e.g., hydrochloride or tartrate) can often facilitate the growth of high-quality crystals suitable for X-ray analysis.
Challenges and Future Directions in Research on Cis 2 Methylhexahydropyrrolo 3,4 C Pyrrole
Addressing Challenges in Synthetic Scale-Up and Cost-Effectiveness
The practical application of any novel compound in medicine is contingent upon its accessibility through efficient and economical synthesis. For cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole and its derivatives, significant challenges lie in achieving stereoselectivity and scalability in a cost-effective manner.
The synthesis of chiral amines and related heterocyclic systems is a well-documented challenge in organic chemistry. nih.govacs.org The "cis" stereochemistry of the pyrrolidine (B122466) ring fusion in the target compound necessitates precise stereocontrol during synthesis. Methods like catalytic asymmetric hydrogenation of pyrrole (B145914) precursors can yield highly functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net However, these reactions often rely on expensive and sensitive transition metal catalysts and chiral ligands, which can drive up production costs. acs.org
Furthermore, scaling up such intricate synthetic routes from laboratory grams to industrial kilograms presents its own set of difficulties. Reactions that are high-yielding at a small scale may become problematic upon scale-up due to issues with heat transfer, reagent addition, and purification. acs.org For instance, an expeditious synthesis of a related cis-fused pyrroloisoquinoline was developed using an intramolecular azomethine ylide-alkene [3+2] cycloaddition, a route noted for its efficiency and potential for large-scale production. nih.gov
Future research must focus on developing robust and economical synthetic methods. This could involve the discovery of more affordable and recyclable catalysts, the optimization of reaction conditions to minimize waste and energy consumption, and the design of telescoped reaction sequences that reduce the number of isolation and purification steps. mit.edu Biocatalytic strategies, using enzymes like transaminases or amine dehydrogenases, are also emerging as a powerful and cost-effective alternative for the production of chiral amines, though the cost of the enzymes themselves can be a significant factor. mdpi.com
| Challenge | Potential Solution | Key Consideration |
| Stereocontrol | Asymmetric catalysis, chiral pool synthesis, biocatalysis | Catalyst cost and availability, enzyme stability and activity |
| Scalability | Flow chemistry, process optimization, telescoped reactions | Equipment investment, reaction kinetics at scale |
| Cost-Effectiveness | Use of cheaper starting materials, catalyst recycling, reducing purification steps | Overall process efficiency, waste management |
Exploration of Novel Biological Targets and Therapeutic Areas
The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been identified as a valuable chemotype for developing small molecules that interact with targets in the central nervous system (CNS). nih.gov This suggests that this compound and its derivatives could be promising candidates for treating a range of neurological and psychiatric disorders.
Derivatives of the broader pyrrolo[3,4-c]pyridine class have demonstrated a wide spectrum of biological activities, including analgesic, antidiabetic, antimycobacterial, antiviral, and antitumor effects. nih.gov Specifically, the octahydropyrrolo[3,4-c]pyrrole core has been successfully employed in the design of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), which is a potential target for various CNS disorders. nih.gov This scaffold has also been incorporated into ligands for other CNS targets such as muscarinic acetylcholine (B1216132) receptors, orexin (B13118510) receptors, and cannabinoid receptors. nih.gov
Given the complex pathophysiology of many diseases, a multi-target approach to drug design is gaining traction. mdpi.com The structural features of this compound could be exploited to design ligands that modulate multiple targets simultaneously, potentially leading to enhanced efficacy or a broader therapeutic window. For instance, in the context of Alzheimer's disease, compounds that can inhibit both monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are of great interest. mdpi.com
Future research should involve screening derivatives of this compound against a diverse panel of biological targets, particularly those implicated in CNS diseases, oncology, and infectious diseases. The insights gained from these studies will be crucial for identifying novel therapeutic applications for this class of compounds.
Development of Advanced Methodologies for SAR and Mechanism Elucidation
A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For a rigid scaffold like this compound, computational methods can be particularly insightful.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore generation are powerful tools for identifying the key structural features required for biological activity. jocpr.comnih.govscienceopen.com These models can guide the rational design of new derivatives with improved properties. For bicyclic compounds, atom-based 3D-QSAR can provide detailed information about how different substituents interact with the biological target. jocpr.comnih.govbiorxiv.org
Elucidating the precise mechanism of action (MoA) is another critical aspect of drug development. Traditional approaches often focus on identifying the primary high-affinity target. However, many drugs exert their effects through complex interactions with multiple cellular components. Network pharmacology is an emerging discipline that aims to understand drug action from a systems biology perspective. youtube.comnih.gov By constructing and analyzing drug-target-disease networks, researchers can predict the polypharmacological effects of a compound and gain a more holistic understanding of its MoA. researchgate.netneist.res.inresearchgate.net
The future of SAR and MoA studies for this compound derivatives will likely involve a synergistic combination of experimental and computational approaches. High-throughput screening data can be used to build and refine predictive 3D-QSAR and machine learning models, which in turn can prioritize the synthesis of the most promising new analogs.
| Methodology | Application | Potential Outcome |
| 3D-QSAR | Elucidate structure-activity relationships | Design of more potent and selective derivatives |
| Pharmacophore Modeling | Identify essential structural features for activity | Virtual screening of compound libraries to find new hits |
| Network Pharmacology | Understand complex drug-target interactions | Prediction of polypharmacology and novel therapeutic uses |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These technologies have the potential to significantly accelerate the design and optimization of new drug candidates based on the this compound scaffold.
AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds, identifying those with the highest probability of being active against a specific target. This in silico screening can drastically reduce the time and cost associated with traditional high-throughput screening.
Translational Research and Preclinical Development Considerations for Derivatives
The ultimate goal of drug discovery is to translate a promising compound from the laboratory to the clinic. This requires a comprehensive preclinical development program to assess the safety and efficacy of the drug candidate before it can be administered to humans. pitt.edu
Preclinical toxicology studies are essential to identify any potential adverse effects of a compound. hoeford.comresearchgate.net These studies evaluate a range of parameters, including acute and chronic toxicity, genotoxicity, and carcinogenicity. For derivatives of this compound, it will be crucial to carefully assess their safety profile, paying particular attention to any potential off-target effects. The selection of a relevant animal species for these studies is a critical consideration. nih.gov
The identification and validation of biomarkers are central to successful translational research. nih.govresearchgate.net Biomarkers can be used to monitor the pharmacological effects of a drug, to select patients who are most likely to respond to treatment, and to provide early indications of efficacy or toxicity. nih.govfrontiersin.org For any new derivative of this compound entering preclinical development, establishing a clear biomarker strategy will be vital for making informed go/no-go decisions and for designing efficient clinical trials. precisionformedicine.com
The path from a novel chemical entity to an approved drug is long and arduous. By proactively addressing the challenges in synthesis, exploring new therapeutic avenues, leveraging advanced analytical and computational tools, and implementing a robust translational research plan, the full therapeutic potential of this compound and its derivatives can be realized.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Confirm stereochemistry using chiral HPLC or X-ray crystallography .
Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., δ 2.60–3.89 ppm for methyl and bridgehead protons) and verify cis-configuration via coupling constants (e.g., J = 7.1 Hz for adjacent protons) .
- Mass Spectrometry : Use high-resolution MS (EI or ESI) to confirm molecular ions (e.g., m/z 1011 [M⁺] for larger derivatives) and fragmentation patterns .
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and carbonyl groups (if present) to rule out oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
